

A Comprehensive Technical Guide to Cyclohexyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclohexyltriphenylphosphonium bromide**

Cat. No.: **B044559**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **cyclohexyltriphenylphosphonium bromide**, a versatile phosphonium salt widely utilized in organic synthesis. The document details its chemical properties, provides experimental protocols for its synthesis and a primary application, and illustrates a key reaction workflow.

Core Concepts: IUPAC Nomenclature and Chemical Identity

The unequivocally recognized IUPAC name for the compound with the common name **cyclohexyltriphenylphosphonium bromide** is cyclohexyl(triphenyl)phosphonium;bromide. It is also frequently referred to as cyclohexyl(triphenyl)phosphonium bromide.

Quantitative Data Summary

A compilation of the key physical and chemical properties of **cyclohexyltriphenylphosphonium bromide** is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of **Cyclohexyltriphenylphosphonium Bromide**

Property	Value
IUPAC Name	cyclohexyl(triphenyl)phosphonium;bromide
CAS Number	7333-51-9
Molecular Formula	C ₂₄ H ₂₆ BrP
Molecular Weight	425.35 g/mol
Melting Point	265-272 °C
Appearance	White to off-white crystalline powder

Experimental Protocols

This section outlines detailed methodologies for the synthesis of **cyclohexyltriphenylphosphonium bromide** and its subsequent use in the Wittig reaction, a cornerstone of alkene synthesis.

Synthesis of Cyclohexyltriphenylphosphonium Bromide

This protocol describes the preparation of **cyclohexyltriphenylphosphonium bromide** from triphenylphosphine and cyclohexyl bromide.

Materials:

- Triphenylphosphine (Ph₃P)
- Cyclohexyl bromide (C₆H₁₁Br)
- Toluene (anhydrous)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle

- Buchner funnel and filter paper
- Diethyl ether (anhydrous)

Procedure:

- In a dry round-bottom flask, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene.
- Add cyclohexyl bromide (1.1 equivalents) to the solution.
- Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
- Maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate as a white solid.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the purified **cyclohexyltriphenylphosphonium bromide** under vacuum to obtain a white to off-white crystalline powder.

The Wittig Reaction: Synthesis of an Alkene

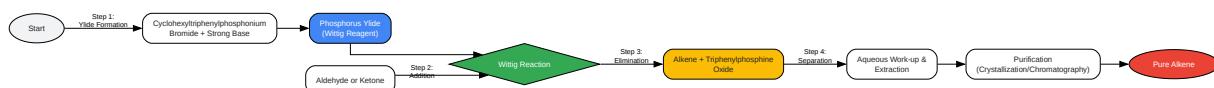
This protocol provides a general procedure for the Wittig reaction, utilizing a phosphonium salt such as **cyclohexyltriphenylphosphonium bromide** to convert an aldehyde or ketone into an alkene.

Materials:

- **Cyclohexyltriphenylphosphonium bromide**
- A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
- Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

- An aldehyde or ketone
- Round-bottom flask
- Syringes for liquid transfer
- Magnetic stirrer and stir bar
- Inert atmosphere (e.g., nitrogen or argon)
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Rotary evaporator

Procedure:


- Ylide Formation:
 - In a dry round-bottom flask under an inert atmosphere, suspend **cyclohexyltriphenylphosphonium bromide** (1 equivalent) in the anhydrous solvent.
 - Cool the suspension to 0 °C or -78 °C, depending on the base and substrate.
 - Slowly add the strong base (1 equivalent) to the suspension with stirring. The formation of the ylide is often indicated by a color change (typically to a deep orange or red).
 - Allow the mixture to stir at the appropriate temperature for 30-60 minutes.
- Reaction with Carbonyl Compound:
 - Dissolve the aldehyde or ketone (1 equivalent) in the anhydrous solvent.
 - Slowly add the carbonyl solution to the ylide solution at the same low temperature.
 - Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.

- Work-up and Purification:

- Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
- Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude alkene.
- The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography. Purify the desired alkene product by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations described in the experimental protocols.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Comprehensive Technical Guide to Cyclohexyltriphenylphosphonium Bromide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b044559#cyclohexyltriphenylphosphonium-bromide-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com